molecular formula C13H21NO4 B2678778 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 2287288-75-7

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B2678778
CAS No.: 2287288-75-7
M. Wt: 255.314
InChI Key: WSLYSVURXITUQV-UHFFFAOYSA-N
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Description

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique structural properties and significant potential in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves multiple steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This step often starts with the cyclization of a suitable precursor, such as a substituted cyclopentane, in the presence of a nitrogen source. Common reagents include amines and catalysts like palladium or platinum.

    Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Protection of Functional Groups: The 2-methylpropan-2-yl group is introduced to protect the carboxylic acid during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated derivatives, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound are studied for their potential bioactivity. The azabicyclo[3.2.1]octane core is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for use in treating conditions such as neurological disorders and infections .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Shares the bicyclic structure but lacks the carboxylic acid and protective groups.

    3-Azabicyclo[3.2.1]octane-6-carboxylic acid: Similar but without the 2-methylpropan-2-yl protective group.

Uniqueness

What sets 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid apart is its combination of functional groups, which provides unique reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(5-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLYSVURXITUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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